molecular formula C23H38O4Si B2487404 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester CAS No. 1417407-35-2

5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester

Cat. No. B2487404
CAS RN: 1417407-35-2
M. Wt: 406.638
InChI Key: LHOBLFNUJJHCSK-CPNJWEJPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including the formation of ester groups, introduction of silyl groups, and the construction of the cyclopentadiene core. Techniques such as Diels-Alder reactions, esterification, and silylation are common in these syntheses. For instance, compounds with cyclopentadiene and ester functionalities are synthesized through Diels-Alder strategies and subsequent esterification reactions (Shanker & Rao, 1995).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a cyclopentadiene core, substituted with ester groups and silyl moieties. The structure influences its reactivity and interaction with other molecules. For example, the planarity of the dithiole ring in related molecules and its interaction with substituents have been determined through X-ray diffraction, indicating how structural features affect molecular behavior (Van Veggel & Harkema, 1992).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including hydrolysis, cycloadditions, and rearrangements, depending on the functional groups present. The hydrolysis of esters to carboxylic acids under basic or enzymatic conditions is a notable reaction, showing selective cleavage patterns (Burger, Erne-Zellweger, & Mayerl, 1987). Moreover, cycloaddition reactions, such as those involving vinyl groups, demonstrate the potential of these compounds in forming complex cyclic structures (Rasset & Vaultier*, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are significantly influenced by the molecular structure. Compounds with similar structural frameworks show distinct physical characteristics based on the nature and position of substituents, affecting their behavior in different environments (Etinger, Idina, & Mandelbaum, 1993).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles, and stability, are defined by the electronic and steric environment created by the substituents. The presence of electron-withdrawing or donating groups significantly affects the compound's reactivity. For example, the introduction of silyl groups can enhance the stability of reactive intermediates, enabling novel reaction pathways (Mook & Sher, 2003).

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Hydrolysis and Ester Cleavage

    This compound undergoes C–C bond cleavage under basic hydrolysis with the formation of potassium ethyl carbonate and methylcyclopentadienes. Different hydrolysis conditions lead to varying products and reactions, such as thermal dimerization and polymerization under acid-catalyzed hydrolysis (Burger, Erne-Zellweger, & Mayerl, 1987).

  • Rearrangement Reactions

    Treatment with certain solvents like toluene can result in the formation of various cycloaddition products and rearranged esters, showcasing the compound's potential in synthetic organic chemistry (Kim, 1986).

  • Reductive Alkylation

    Methylpyrrole carboxylic esters, which include similar structural features, demonstrate reductive alkylation capabilities. This reactivity has implications in the synthesis of various substituted pyrroles (Roomi & Macdonald, 1970).

Enantioselective Reactions

  • Enantioselective Hydrolysis: In studies involving similar dihydropyridine esters, the influence of acyl chain length and branching on the enantioselectivity of enzymes like Candida rugosa lipase was observed, highlighting potential applications in asymmetric synthesis and chiral separations (Sobolev et al., 2002).

Cycloaddition Reactions

  • Cycloadditions and Polymerizations: The compound's potential in forming cycloaddition products and polymers is indicated by studies on similar cyclopentene esters. These reactions are significant in the synthesis of complex organic molecules and materials (Maviov & Kucherov, 1964).

Organometallic Chemistry

  • Reactions with Organometallic Compounds: Studies involving germane compounds reacting with esters show the versatility of these reactions, which can be relevant for the compound in forming complex organometallic structures (Kettani et al., 2007).

properties

IUPAC Name

diethyl (5E)-2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOBLFNUJJHCSK-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\[Si](C(C)C)(C(C)C)C(C)C)/C(=C1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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